Tributylmethylphosphonium dibutyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributylmethylphosphonium dibutyl phosphate is a chemical compound with the molecular formula C19H42O4P2. It is a clear, viscous liquid that is almost colorless. This compound is known for its high purity, typically ≥95.0%, and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributylmethylphosphonium dibutyl phosphate involves the reaction of tributylphosphine with methyl iodide to form tributylmethylphosphonium iodide. This intermediate is then reacted with dibutyl phosphate to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through distillation or other separation techniques to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
Tributylmethylphosphonium dibutyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The most common reactions involve the cleavage of the butyl or butoxy groups, leading to the formation of butyl alcohol, dibutyl phosphate, and monobutyl phosphate .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include butyl alcohol, dibutyl phosphate, monobutyl phosphate, and phosphoric acid derivatives .
Wissenschaftliche Forschungsanwendungen
Tributylmethylphosphonium dibutyl phosphate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of tributylmethylphosphonium dibutyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate enzyme activities by binding to active sites or altering the enzyme’s conformation. It can also interact with cellular membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl phosphate: Similar in structure but lacks the methyl group attached to the phosphonium ion.
Dibutyl phosphate: A simpler compound with only two butyl groups attached to the phosphate.
Methyltributylphosphonium chloride: Similar phosphonium ion but with chloride as the counterion instead of dibutyl phosphate.
Uniqueness
Tributylmethylphosphonium dibutyl phosphate is unique due to its combination of a phosphonium ion with a dibutyl phosphate counterion. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
947601-89-0 |
---|---|
Molekularformel |
C21H48O4P2 |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
dibutyl phosphate;tributyl(methyl)phosphanium |
InChI |
InChI=1S/C13H30P.C8H19O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-3-5-7-11-13(9,10)12-8-6-4-2/h5-13H2,1-4H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1 |
InChI-Schlüssel |
YSDNFBJEBGDXJL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOP(=O)([O-])OCCCC.CCCC[P+](C)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.